molecular formula C26H29ClN4O3 B2366866 2-(3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 872843-68-0

2-(3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2366866
CAS No.: 872843-68-0
M. Wt: 480.99
InChI Key: CAEXFVAOXSHSSD-UHFFFAOYSA-N
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Description

This compound features a 3-chlorophenyl-substituted piperazine core conjugated to an indole moiety via a 2-oxoacetyl linker, with a terminal N,N-diethylacetamide group. The 3-chlorophenyl group may enhance lipophilicity and receptor affinity, and the diethylacetamide moiety could influence metabolic stability compared to ester or urea analogs .

Properties

IUPAC Name

2-[3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O3/c1-3-28(4-2)24(32)18-31-17-22(21-10-5-6-11-23(21)31)25(33)26(34)30-14-12-29(13-15-30)20-9-7-8-19(27)16-20/h5-11,16-17H,3-4,12-15,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEXFVAOXSHSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(3-chlorophenyl)piperazin-1-ylacetyl]-1H-indol-1-yl}-N,N-diethylacetamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The indole moiety is then incorporated through a series of condensation reactions. The final step involves the acetylation of the indole nitrogen with N,N-diethylacetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(3-chlorophenyl)piperazin-1-ylacetyl]-1H-indol-1-yl}-N,N-diethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{3-[4-(3-chlorophenyl)piperazin-1-ylacetyl]-1H-indol-1-yl}-N,N-diethylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{3-[4-(3-chlorophenyl)piperazin-1-ylacetyl]-1H-indol-1-yl}-N,N-diethylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may modulate neurotransmitter systems in the brain, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs from the literature:

Compound Name (Reference) Key Substituents/Features Yield (%) Melting Point (°C) Molecular Weight (ESI-MS) Key Structural Differences vs. Target Compound
Target Compound 3-chlorophenylpiperazine, indole, diethylacetamide N/A N/A ~567 (calculated) Baseline for comparison
1f Trifluoromethylphenyl urea, thiazol, hydroxy-methoxybenzyl 70.7 198–200 667.9 [M−2HCl+H]+ Urea linker, thiazol ring, lacks indole and diethylamide
1g 3-Trifluoromethylphenyl urea, thiazol, hydroxybenzyl 78.4 205–207 638.1 [M−2HCl+H]+ Urea linker, simpler benzyl group
2b 3-Chlorophenyl urea, benzyloxy-hydroxybenzyl, thiazol 78.3 188–190 709.9 [M−2HCl+H]+ Urea linker, benzyloxy substitution
10f 3-Chlorophenyl urea, ethyl ester, thiazol 89.1 N/A 514.2 [M+H]+ Ethyl ester instead of acetamide, shorter side chain
2-Chlorobenzylpiperazine, indole hydrazide N/A N/A ~443 (calculated) Hydrazide linker, 2-chlorobenzyl substitution
3,4-Dichlorophenyl, thiazol-acetamide N/A 459–461 303.2 (C11H8Cl2N2OS) Simpler acetamide-thiazol core, no piperazine or indole

Key Observations

Linker and Functional Groups :

  • The target compound’s diethylacetamide group contrasts with urea (1f, 1g, 2b) or ethyl ester (10f) linkers in analogs. Urea groups may enhance hydrogen bonding but reduce metabolic stability, while esters are prone to hydrolysis .
  • The indole moiety in the target compound is absent in most analogs, except ’s hydrazide-linked indole derivative. Indole’s aromaticity could facilitate π-π stacking in receptor binding .

Substituent Effects: Chlorophenyl Positioning: The 3-chlorophenyl group in the target compound differs from 2-chlorobenzyl () or 3,4-dichlorophenyl (). Meta-substitution on the phenyl ring may optimize steric and electronic interactions with targets .

Synthetic Accessibility :

  • High yields (>70%) for urea-linked compounds (1f, 1g, 2b) suggest efficient synthetic routes, whereas the target compound’s multi-step synthesis (inferred from similar piperazine-indole analogs) may require optimization .

Spectroscopic Data :

  • ESI-MS : The target compound’s calculated molecular weight (~567) aligns with mid-range values compared to analogs (514–710), indicating moderate size for membrane permeability .
  • 1H-NMR : Analogs like 1f and 2b show distinct aromatic proton shifts (δ 6.5–8.5 ppm) for substituted phenyl and indole groups, which would be critical for verifying the target compound’s structure .

Biological Activity

The compound 2-(3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)-N,N-diethylacetamide is a synthetic derivative that incorporates elements known for their biological activity, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H26ClN3O2C_{22}H_{26}ClN_{3}O_{2} and a molecular weight of approximately 421.91 g/mol . Its structure features a piperazine ring, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains through mechanisms that disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of related compounds has been evaluated using various in vitro assays, such as the MTT assay. Research indicates that certain derivatives can induce apoptosis in cancer cells, likely through the activation of caspase pathways.

Compound Cancer Cell Line IC50 (µM)
Compound DHeLa (cervical cancer)5.0
Compound EMCF-7 (breast cancer)10.0
Compound FA549 (lung cancer)15.0

The proposed mechanisms through which these compounds exert their biological effects include:

  • Receptor Modulation : Compounds may interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and behavior.
  • Enzyme Inhibition : Certain derivatives act as inhibitors of enzymes involved in cancer cell proliferation and survival.

Case Studies

In a study published by researchers investigating the biological potentials of indole derivatives, it was found that the compound exhibited strong binding affinity to specific receptors involved in neuropharmacology, suggesting its potential use as an anxiolytic or antidepressant agent . Additionally, molecular docking studies have provided insights into how these compounds can effectively bind to target proteins, enhancing their therapeutic efficacy .

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